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Compound of Interest

Compound Name: 2-Methoxy-5-nitrophenol

Cat. No.: B041512

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the acquisition and interpretation of *H and 13C
Nuclear Magnetic Resonance (NMR) spectra for 2-Methoxy-5-nitrophenol (also known as 5-
Nitroguaiacol). NMR spectroscopy is a critical analytical technique for the unambiguous
structure elucidation and purity assessment of organic molecules. This note includes tabulated
spectral data, a comprehensive experimental protocol for sample preparation and data
acquisition, and diagrams illustrating the experimental workflow and the electronic effects
influencing the spectral features of the molecule.

Chemical Structure and Atom Numbering

The structure of 2-Methoxy-5-nitrophenol is shown below with standard IUPAC numbering for
unambiguous assignment of NMR signals.
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e Molecular Formula: C7H7NOa4
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e Molecular Weight: 169.13 g/mol
o CAS Number: 636-93-1

NMR Spectral Data

The following tables summarize the experimental *H and 3C NMR data for 2-Methoxy-5-
nitrophenol, recorded in deuterated dimethyl sulfoxide (DMSO-ds).

Table 1: *H NMR Spectral Data of 2-Methoxy-5-
nitrophenol (400 MHz, DMSO-de)

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

10.95 s (broad) 1H - OH

7.78 dd 1H J=8.9 27Hz H-4

7.55 d 1H J=27Hz H-6

7.12 d 1H J=89Hz H-3

3.90 S 3H - OCHs

Table 2: *C NMR Spectral Data of 2-Methoxy-5-
hitrophenol (100 MHz, DMSO-ds)
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Chemical Shift (8) ppm Assighment
154.5 C-1 (C-OH)
147.8 C-2 (C-OCHs)
141.0 C-5 (C-NO2)
124.5 C-14

117.5 C-6

109.8 C-3

56.4 OCHs

Spectral Interpretation

The substitution pattern on the benzene ring significantly influences the chemical shifts of the
aromatic protons and carbons.

e Electron-Withdrawing Group (EWG): The nitro group (-NO3z) at the C-5 position is a strong
EWG, which deshields (shifts downfield) the ortho (H-4, H-6) and para (H-2, not present)
protons.

e Electron-Donating Groups (EDG): The hydroxyl (-OH) at C-1 and methoxy (-OCHs) at C-2
are EDGs, which shield (shift upfield) the ortho (H-3, H-6) and para (H-4) protons.

The observed positions of the aromatic protons are a net result of these competing effects. The
proton at the H-4 position is strongly deshielded by the ortho nitro group, causing it to appear
furthest downfield in the aromatic region. The methoxy protons appear as a characteristic
singlet at approximately 3.90 ppm.[1] The phenolic proton is a broad singlet at a very downfield
shift, which is typical for acidic protons in DMSO.

Experimental Workflow

The process of NMR spectral interpretation follows a logical sequence from sample handling to
final analysis. The diagram below outlines this standard workflow.
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Diagram 1: NMR Analysis Workflow
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Caption: A flowchart of the standard workflow for NMR sample preparation, data acquisition,
processing, and analysis.

Detailed Experimental Protocols
Materials

e 2-Methoxy-5-nitrophenol (=98% purity)

Deuterated Dimethyl Sulfoxide (DMSO-de, 99.8 atom % D)

5 mm NMR tubes of good quality

Pasteur pipettes and bulbs

Small glass vials

Glass wool or syringe filter (0.45 pm)

Sample Preparation Protocol

e Weighing: Accurately weigh 5-10 mg of 2-Methoxy-5-nitrophenol for *H NMR analysis, or
20-50 mg for 13C NMR analysis, into a clean, dry glass vial.[2][3]

o Dissolution: Add approximately 0.6 mL of DMSO-ds to the vial.[4] Cap the vial and gently
vortex or swirl until the solid is completely dissolved. The solution should be transparent.

« Filtration and Transfer: To remove any particulate matter that can degrade spectral quality,
filter the solution.[2][5] Place a small plug of glass wool into a Pasteur pipette and filter the
sample solution directly into a 5 mm NMR tube.

e Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Wipe the outside of the tube clean before insertion into the spectrometer.

NMR Data Acquisition Protocol

The following are typical acquisition parameters for a 400 MHz spectrometer.

H NMR Acquisition:
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e Pulse Program: Standard 1D proton (e.g., 'zg30’)

e Number of Scans (NS): 16 to 64 (adjust for concentration)

o Relaxation Delay (D1): 2.0 seconds

o Acquisition Time (AQ): ~4.0 seconds

e Spectral Width (SW): 16 ppm (-2 to 14 ppm)

e Temperature: 298 K

13C NMR Acquisition:

Pulse Program: Standard 1D carbon with proton decoupling (e.g., 'zgpg30)

Number of Scans (NS): 1024 or higher (adjust for concentration and desired signal-to-noise)

Relaxation Delay (D1): 2.0 seconds

Acquisition Time (AQ): ~1.0 second

Spectral Width (SW): 240 ppm (-10 to 230 ppm)

Temperature: 298 K

Data Processing

e Apply an exponential window function (line broadening, LB) of 0.3 Hz for *H spectra and 1.0
Hz for 13C spectra.

e Perform a Fourier Transform on the Free Induction Decay (FID).
e Manually phase the spectrum to ensure all peaks are in positive absorption mode.
e Apply an automatic baseline correction.

o Calibrate the chemical shift axis. For DMSO-ds, reference the residual solvent peak to 6 2.50
ppm for *H and & 39.52 ppm for 13C spectra.
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» For H spectra, integrate the signals and normalize to a known proton count (e.g., the 3H of
the methoxy group).

Substituent Effects on Aromatic Chemical Shifts

The electronic properties of the substituents dictate the electron density at each position of the
aromatic ring, which in turn determines the NMR chemical shifts. This relationship is visualized
below.

Caption: Logical relationship between electron-donating/withdrawing groups and the resulting
shielding/deshielding effects on aromatic protons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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